Acetic acid;trifluoroborane

Descripción general

Descripción

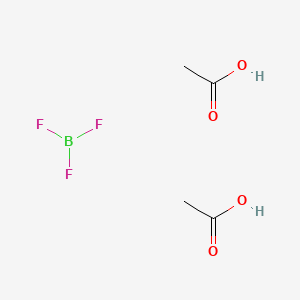

Acetic acid;trifluoroborane: is a coordination compound formed by the interaction of boron trifluoride and acetic acid. It is a versatile Lewis acid catalyst widely used in organic synthesis. The compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both laboratory and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetic acid;trifluoroborane can be synthesized by reacting boron trifluoride with acetic acid or its esters, such as ethyl acetate, under controlled conditions. The reaction is typically carried out at low temperatures to ensure the stability of the complex .

Industrial Production Methods: In an industrial setting, boron trifluoride acetic acid complex is produced by continuously feeding boron trifluoride gas into a solution of acetic acid. The reaction is conducted in a closed system to prevent the escape of boron trifluoride gas, which is highly reactive and toxic .

Análisis De Reacciones Químicas

Types of Reactions: Acetic acid;trifluoroborane undergoes various types of reactions, including:

Esterification: It acts as a catalyst in the formation of esters from carboxylic acids and alcohols.

Friedel-Crafts Reactions: It facilitates the alkylation and acylation of aromatic compounds.

Oxidation: It can catalyze the oxidation of organic substrates.

Fries Rearrangement: It is used in the rearrangement of aryl esters to hydroxyaryl ketones.

Polymerization: It can initiate the polymerization of certain monomers

Common Reagents and Conditions: The reactions involving boron trifluoride acetic acid complex typically require mild to moderate temperatures and are often carried out in an inert atmosphere to prevent moisture from affecting the reaction. Common reagents include alcohols, aromatic compounds, and carboxylic acids .

Major Products: The major products formed from these reactions include esters, alkylated and acylated aromatic compounds, hydroxyaryl ketones, and polymers .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Acetic acid; trifluoroborane is primarily utilized as a catalyst in various organic reactions due to its Lewis acid properties. The following table summarizes key applications:

Esterification Reactions

In one study, the use of acetic acid; trifluoroborane in esterification reactions resulted in significantly higher yields compared to conventional methods. For instance, when reacting carboxylic acids with alcohols, the presence of this complex improved the reaction efficiency due to its strong Lewis acidity, which facilitates the formation of the ester bond more effectively than sulfuric acid or p-toluenesulfonic acid.

Electrophilic Aromatic Substitution

A recent investigation into EAS reactions demonstrated that using acetic acid; trifluoroborane as a catalyst led to the successful synthesis of specific aromatic compounds under milder conditions (30 minutes at 110 °C). This study highlighted the compound's ability to stabilize carbocation intermediates during the reaction process, thus enhancing overall yield and selectivity for desired products .

Desilylation Processes

In synthetic organic chemistry, acetic acid; trifluoroborane has been employed as an effective desilylating agent. A case study illustrated its application in converting dimethylphenylsilyl groups into hydroxyl groups while maintaining stereochemical integrity, showcasing its utility in complex molecule synthesis .

Mecanismo De Acción

Acetic acid;trifluoroborane exerts its effects through its strong Lewis acid properties. It can accept electron pairs from nucleophiles, thereby activating substrates for various chemical reactions. The molecular targets include electron-rich species such as alcohols, aromatic compounds, and carboxylic acids. The pathways involved typically include the formation of intermediate complexes that facilitate the desired chemical transformations .

Comparación Con Compuestos Similares

- Boron trifluoride diethyl etherate

- Boron trifluoride methyl etherate

- Boron trifluoride tetrahydrofuran complex

- Boron trifluoride dihydrate

Comparison: Acetic acid;trifluoroborane is unique due to its specific interaction with acetic acid, which enhances its catalytic properties in certain reactions. Compared to other boron trifluoride complexes, it offers distinct advantages in terms of reaction selectivity and efficiency. For example, boron trifluoride diethyl etherate is commonly used in similar applications but may not provide the same level of selectivity in certain esterification reactions .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing acetic acid-trifluoroborane complexes, and how can purity be verified experimentally?

- Methodological Answer : The synthesis typically involves reacting trifluoroborane (BF₃) with acetic acid in a 1:2 molar ratio under controlled temperatures (<40°C) to avoid decomposition . Purity can be assessed via NMR spectroscopy (e.g., observing characteristic peaks for BF₃ coordination at ~0 ppm in ¹⁹F NMR) . Quantitative analysis may employ titration with standardized bases to determine residual acidity. For structural confirmation, FT-IR can identify B-O and C=O stretching vibrations (~1300 cm⁻¹ and ~1700 cm⁻¹, respectively) .

| Key Synthesis Parameters | Analytical Techniques |

|---|---|

| Molar ratio (BF₃:CH₃COOH = 1:2) | ¹H/¹⁹F NMR |

| Temperature control (<40°C) | FT-IR |

| Reaction time (>2 hours) | Acid-base titration |

Q. How does the Lewis acidity of BF₃ in the acetic acid complex influence its catalytic activity in organic reactions?

- Methodological Answer : The BF₃-acetic acid complex acts as a mild Lewis acid catalyst in Friedel-Crafts alkylation and esterification. Its acidity can be modulated by varying the acetic acid ratio. Comparative studies using Hammett acidity functions or computational methods (e.g., DFT calculations of electrophilicity indices) are recommended to quantify acidity . Experimental validation includes kinetic studies of model reactions (e.g., benzoylation of toluene) under controlled BF₃ concentrations .

Advanced Research Questions

Q. What are the discrepancies in reported stability data for BF₃-acetic acid complexes, and how can they be resolved?

- Methodological Answer : Contradictions in stability data (e.g., decomposition temperatures ranging from 60–100°C) may arise from impurities (e.g., residual HF) or moisture sensitivity . Researchers should:

- Conduct thermogravimetric analysis (TGA) under inert atmospheres.

- Compare batch-specific impurity profiles via ICP-MS for trace metals or ion chromatography for halides .

- Replicate experiments using rigorously dried reagents and anhydrous conditions .

Q. How can computational modeling elucidate the solvation dynamics of BF₃-acetic acid in non-polar solvents?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for boron complexes (e.g., using Gaussian09 for DFT-optimized geometries) can model solvation shells. Pair correlation functions (PCFs) between BF₃ and acetic acid in solvents like toluene may reveal clustering tendencies. Experimental validation via small-angle X-ray scattering (SAXS) can correlate simulated and observed radial distribution patterns .

Q. What environmental impacts arise from BF₃-acetic acid use, and how can lab-scale waste be managed?

- Methodological Answer : While BF₃ is not ozone-depleting, its hydrolysis generates HF, requiring neutralization with CaCO₃ prior to disposal . Life-cycle assessments (LCAs) should quantify HF emissions per mole of complex used. Alternatives like immobilized BF₃ on silica gel reduce volatility and waste .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to distinguish between BF₃-acetic acid and competing catalysts (e.g., H₂SO₄) in esterification reactions?

- Methodological Answer :

- Controlled Variables : Fix temperature, molar ratios, and solvent polarity.

- Metrics : Compare reaction rates (via GC-MS), byproduct formation (e.g., sulfonates vs. borate esters), and catalyst recyclability .

- Statistical Tools : Use ANOVA to assess significance of rate differences across catalyst types.

Q. What are the pitfalls in interpreting NMR data for BF₃-acetic acid complexes?

- Methodological Answer : Common errors include:

- Overlooking ¹⁰B/¹¹B isotope splitting in ¹⁹F NMR .

- Misassigning acetic acid protons due to exchange broadening. Use deuterated solvents and variable-temperature NMR to mitigate .

Q. Interdisciplinary Research Considerations

Q. How can hybrid DFT-experimental approaches improve mechanistic understanding of BF₃-acetic acid in glycosylation reactions?

Propiedades

IUPAC Name |

acetic acid;trifluoroborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTMJGCQSLZICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

373-61-5 | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.